Alvimopan β-D-Glucuronide Alvimopan β-D-Glucuronide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0199112
InChI:
SMILES:
Molecular Formula: C₃₁H₄₀N₂O₁₀
Molecular Weight: 600.66

Alvimopan β-D-Glucuronide

CAS No.:

Cat. No.: VC0199112

Molecular Formula: C₃₁H₄₀N₂O₁₀

Molecular Weight: 600.66

* For research use only. Not for human or veterinary use.

Alvimopan β-D-Glucuronide -

Specification

Molecular Formula C₃₁H₄₀N₂O₁₀
Molecular Weight 600.66

Introduction

Chemical Structure and Properties

Molecular Composition

Alvimopan β-D-Glucuronide is characterized by its complex molecular structure, which includes multiple hydroxyl groups and a glucuronic acid moiety attached to the parent alvimopan molecule. The molecular formula C31H40N2O10C_{31}H_{40}N_2O_{10} reflects its high degree of oxygenation and hydrophilicity . The molecular weight of 600.66 g/mol underscores the substantial size of this metabolite compared to the parent drug.

Structural Features

The glucuronic acid moiety in Alvimopan β-D-Glucuronide is linked via glycosidic bonds to specific functional groups on alvimopan. This conjugation significantly alters the physicochemical properties of the molecule, enhancing its solubility in aqueous environments and facilitating renal or biliary excretion . The stereochemistry of the compound is defined by multiple chiral centers, contributing to its biological activity and interaction with enzymatic systems.

Synthesis and Metabolic Pathways

Glucuronidation Process

Glucuronidation is a phase II metabolic reaction catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes . In the case of alvimopan, glucuronidation occurs primarily in the liver and intestines, where UGT enzymes attach glucuronic acid to specific sites on the molecule. This process transforms alvimopan into Alvimopan β-D-Glucuronide, increasing its hydrophilicity and enabling efficient elimination.

Enzymatic Specificity

The formation of Alvimopan β-D-Glucuronide involves selective enzymatic activity targeting hydroxyl or amine groups on alvimopan . UGT enzymes exhibit substrate specificity based on molecular size, charge distribution, and functional group accessibility.

Excretion Pathways

Pharmacokinetics

Absorption

Alvimopan itself exhibits limited oral bioavailability (approximately 6%), largely due to its low solubility and permeability . The formation of Alvimopan β-D-Glucuronide occurs post-absorption as part of first-pass metabolism.

Distribution

Alvimopan β-D-Glucuronide remains confined to peripheral compartments due to its hydrophilic nature and inability to cross lipid membranes such as the blood-brain barrier . Its volume of distribution reflects localization within extracellular fluid spaces.

Metabolism

The conversion of alvimopan into Alvimopan β-D-Glucuronide represents a major metabolic pathway for this drug. Intestinal microflora may also contribute to secondary transformations affecting glucuronide stability and activity .

Elimination

The terminal half-life of Alvimopan β-D-Glucuronide ranges from 10 to 18 hours , similar to that of the parent compound. Its elimination through feces and urine ensures efficient clearance without significant accumulation.

Clinical Implications

Therapeutic Relevance

Understanding the pharmacokinetics and safety profile of Alvimopan β-D-Glucuronide is essential for optimizing alvimopan therapy in conditions such as postoperative ileus (POI) and opioid-induced bowel dysfunction (OBD) .

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